1H NMR and 13C NMR chemical shifts for 4,5-Thiazoledicarboxaldehyde
1H NMR and 13C NMR chemical shifts for 4,5-Thiazoledicarboxaldehyde
Spectroscopic Characterization of 4,5-Thiazoledicarboxaldehyde: A Technical Guide to 1 H and 13 C NMR Chemical Shifts
Executive Summary
For researchers and drug development professionals, the precise structural elucidation of heterocyclic scaffolds is a critical bottleneck in lead optimization. 4,5-Thiazoledicarboxaldehyde (CAS 13669-78-8) is a highly functionalized, electron-deficient building block used in the synthesis of complex pharmaceuticals and advanced materials. This whitepaper provides an in-depth, authoritative guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of this compound, detailing the fundamental causality behind its spectral footprint and providing a robust, self-validating protocol for empirical data acquisition.
Structural and Electronic Fundamentals
To predict and interpret the NMR spectra of 4,5-thiazoledicarboxaldehyde, one must first understand the intrinsic electronic environment of the thiazole ring. The heterocycle contains a highly electronegative nitrogen atom (N3) and a polarizable sulfur atom (S1). According to foundational literature on the [1], the C2 position is uniquely flanked by both heteroatoms, leading to extreme electron depletion.
The addition of two formyl (-CHO) groups at the C4 and C5 positions introduces powerful electron-withdrawing effects via both inductive (-I) and mesomeric (-M) pathways. These groups drain electron density from the aromatic π -system, resulting in profound deshielding effects across all nuclear spins in the molecule.
Logical relationship between atomic properties and NMR chemical shift deshielding effects.
1 H NMR Chemical Shift Analysis
The proton NMR spectrum of 4,5-thiazoledicarboxaldehyde is remarkably clean, consisting of exactly three distinct singlet resonances. Based on established [2], the predicted chemical shifts are summarized below.
Quantitative Data Summary: 1 H NMR
| Proton Environment | Multiplicity | Predicted Shift ( δ , ppm) | Integration | Causality / Assignment Notes |
| C2-H | Singlet (s) | 9.20 – 9.40 | 1H | Highly deshielded by the adjacent N3 and S1 atoms, compounded by the long-range electron-withdrawing effect of the two formyl groups. |
| C4-CHO | Singlet (s) | 10.10 – 10.20 | 1H | Aldehydic proton; deshielded by carbonyl magnetic anisotropy and proximity to the electronegative N3. |
| C5-CHO | Singlet (s) | 10.25 – 10.40 | 1H | Aldehydic proton; deshielded by carbonyl magnetic anisotropy and proximity to the polarizable S1. |
Expert Insight: The lack of scalar coupling ( J -coupling) between the C2 proton and the formyl protons simplifies the spectrum. The C2-H peak is a critical diagnostic marker; if this peak shifts upfield (e.g., to ~8.8 ppm), it strongly indicates the loss or reduction of one of the electron-withdrawing formyl groups.
13 C NMR Chemical Shift Analysis
The 13 C NMR spectrum contains five distinct carbon environments. The absence of symmetry in the thiazole ring ensures that C4 and C5, as well as their respective formyl carbons, resolve into separate signals.
Quantitative Data Summary: 13 C NMR
| Carbon Environment | Type | Predicted Shift ( δ , ppm) | Causality / Assignment Notes |
| C2 | CH | 156.0 – 159.0 | Strongly deshielded by flanking electronegative N3 and polarizable S1. |
| C4 | Quaternary | 146.0 – 149.0 | Deshielded by N3 and the attached electron-withdrawing formyl group. |
| C5 | Quaternary | 138.0 – 142.0 | Deshielded by S1 and the attached electron-withdrawing formyl group. |
| C4-CHO | Carbonyl | 183.0 – 185.0 | Typical aldehyde carbonyl carbon, influenced by the thiazole π -system. |
| C5-CHO | Carbonyl | 181.0 – 183.0 | Typical aldehyde carbonyl carbon, slightly upfield relative to C4-CHO due to differing resonance contributions from S1 vs N3. |
Experimental Protocol for NMR Acquisition
To ensure absolute scientific integrity, the following methodology is designed as a self-validating system . Every step incorporates an internal check to guarantee that the resulting spectral data is an artifact-free representation of the molecule.
Step-by-Step Methodology
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Sample Preparation & Internal Validation: Weigh exactly 5.0–10.0 mg of 4,5-thiazoledicarboxaldehyde. Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3 ) or deuterated dimethyl sulfoxide (DMSO- d6 ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: TMS acts as an internal standard. By manually calibrating the TMS peak to exactly 0.00 ppm during processing, you self-validate the chemical shift axis, eliminating errors caused by magnetic field drift.
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Homogenization and Filtration: Vortex the mixture for 30 seconds. If particulates remain, filter the solution through a 0.22 µm PTFE syringe filter directly into a standard 5 mm NMR tube. Causality: Particulates distort the local magnetic field homogeneity, leading to broadened lines and loss of resolution. Filtration guarantees a pristine liquid phase.
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Spectrometer Loading & Locking: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the instrument to the deuterium frequency of the solvent (e.g., 7.26 ppm for CDCl 3 ). Causality: The lock signal creates a feedback loop that actively compensates for temporal fluctuations in the superconducting magnet, ensuring the peaks do not "smear" during long acquisitions.
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Shimming (Z-axis Optimization): Perform gradient shimming (TopShim or equivalent) to optimize the magnetic field homogeneity across the sample volume. Validate the shim quality by observing the lock level—it should be stable and maximized.
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Data Acquisition:
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1 H NMR: Run a standard 1D proton experiment (zg30 pulse sequence). Set the relaxation delay (D1) to 2.0 seconds and acquire 16–32 scans.
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13 C NMR: Run a proton-decoupled carbon experiment (zgpg30). Because the molecule contains three quaternary carbons (which relax slowly), increase the relaxation delay (D1) to 3.0–5.0 seconds and acquire a minimum of 512 scans to ensure an adequate Signal-to-Noise Ratio (SNR).
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Step-by-step experimental workflow for NMR sample preparation and data acquisition.
Conclusion
The spectroscopic characterization of 4,5-thiazoledicarboxaldehyde relies heavily on understanding the interplay between the electron-rich heteroatoms and the electron-withdrawing formyl substituents. By utilizing the predicted chemical shift tables and adhering to the self-validating experimental protocol outlined above, researchers can confidently verify the structural integrity of this crucial building block prior to downstream synthetic applications.
References
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Pretsch, E., Bühlmann, P., Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Berlin Heidelberg. URL:[Link]
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Metzger, J. V. (1979). Chemistry Of Heterocyclic Compounds: Thiazole And Its Derivatives. John Wiley & Sons. URL:[Link]
